2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
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Overview
Description
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinol core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic cores.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or heterocyclic cores .
Scientific Research Applications
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Share structural similarities and are used in various medicinal and industrial applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-3-1-2-12(8-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-6-14(21)7-5-11/h1-9H,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNZUDZCOASTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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